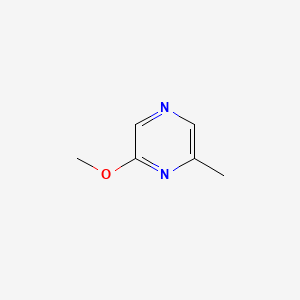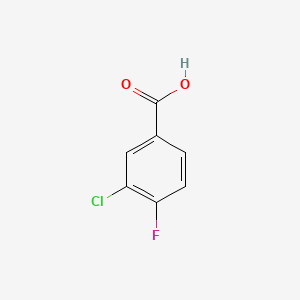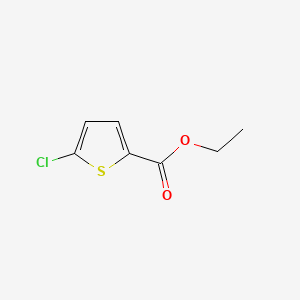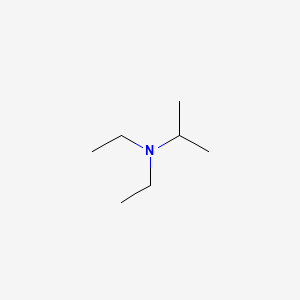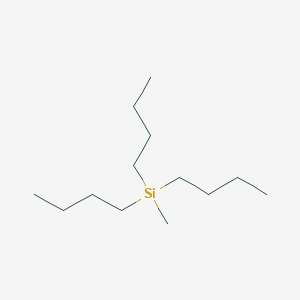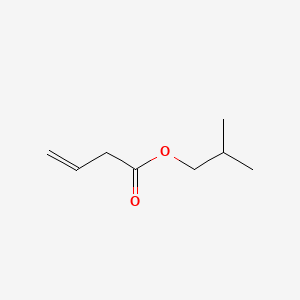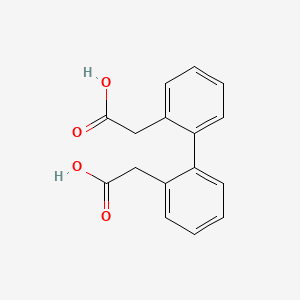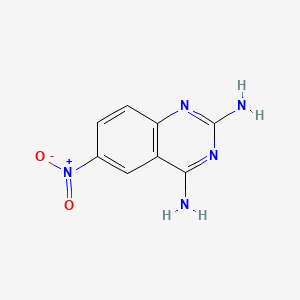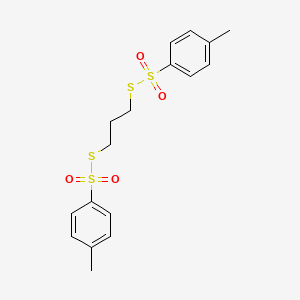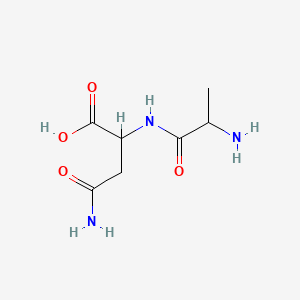
Dimagnesium;dihydroxy(oxo)silane;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimagnesium;dihydroxy(oxo)silane;hydrate is a chemical compound with the molecular formula H₈Mg₂O₁₀Si₃. It is also known as sepiolite, a naturally occurring clay mineral. This compound is characterized by its fibrous and porous structure, which makes it useful in various industrial and scientific applications.
Aplicaciones Científicas De Investigación
Dimagnesium;dihydroxy(oxo)silane;hydrate has a wide range of scientific research applications:
Chemistry: Used as a catalyst and adsorbent in various chemical reactions.
Biology: Employed in the study of cellular processes due to its porous structure, which can mimic biological environments.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of ceramics, paints, and as a desiccant due to its high absorbency.
Mecanismo De Acción
Target of Action
Sepiolite, also known as meerschaum, is a clay mineral that primarily targets the absorption of water, polar liquids, ions, and even molecules such as drugs or insecticides . It belongs to the group of phyllosilicates and is primarily composed of hydrated magnesium silicate . The distinctive feature of sepiolite is its fibrous or needle-like crystal structure, which interlocks to create a three-dimensional network, resulting in a unique porous structure .
Mode of Action
Sepiolite interacts with its targets through its exceptional absorbent properties. The pores in sepiolite give it a high surface area, allowing it to absorb water and other substances effectively . This interaction results in the substance being trapped within the porous structure of the sepiolite .
Biochemical Pathways
It has been shown to bind to dna, which could potentially influence various biological processes . This binding could be leveraged for DNA extraction from bacteria, optimizing DNA transfer into bacteria, and DNA transfection into mammalian cells .
Pharmacokinetics
Its high surface area and porous structure suggest that it could have a significant impact on the bioavailability of substances it absorbs .
Result of Action
The primary result of sepiolite’s action is the absorption of targeted substances, effectively removing them from their original environment . This makes sepiolite useful in a variety of applications, including as a filter or absorbent material, in oil spill cleanup, and as a desiccant to control moisture in different environments .
Action Environment
The action of sepiolite is influenced by environmental factors such as the presence of water and the specific substances it is intended to absorb . Its effectiveness can also be influenced by the presence of impurities in the environment during its formation . Sepiolite is commonly found in sedimentary environments, often associated with marine deposits and alkaline lakes .
Safety and Hazards
Direcciones Futuras
The potential of sepiolite-based technologies is widespread and a number of processes utilize sepiolite-derived materials . The future of sepiolites in the household is outside the litter box. Already today, they absorb liquid spillages and odours and stabilize aqueous products like paints, resins and inks . In synthetic form, they could bind food products and stabilize drugs, extending their shelf life and making sepiolite an edible product .
Análisis Bioquímico
Biochemical Properties
The capacity of Sepiolite to bind to DNA makes it a potentially useful tool for biotechnological and medical strategies . The physicochemical interactions between Sepiolite and DNA suggest an adsorption mechanism mediated by an electrostatic bridge through hydrogen bonds between the DNA phosphate groups and the silanol groups located on the outer surface of the Sepiolite .
Cellular Effects
Sepiolite’s ability to bind DNA can be leveraged for DNA extraction from bacteria, to optimize DNA transfer into bacteria, and DNA transfection into mammalian cells . This interaction with DNA can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Sepiolite’s action is largely based on its ability to bind to DNA. This binding can lead to changes in gene expression and can influence enzyme activity .
Temporal Effects in Laboratory Settings
Its stability, non-toxicity, and non-carcinogenic classification make it a promising candidate for long-term studies .
Dosage Effects in Animal Models
While specific studies on dosage effects of Sepiolite in animal models are limited, its non-toxic and non-carcinogenic properties suggest it could be safely used in various dosages .
Metabolic Pathways
Its ability to bind to various biomolecules suggests it could interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of Sepiolite within cells and tissues are influenced by its micro-fibrous morphology and its ability to bind to various biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimagnesium;dihydroxy(oxo)silane;hydrate can be synthesized through hydrothermal processes involving magnesium salts and silicate sources. The reaction typically occurs under high-pressure and high-temperature conditions, facilitating the formation of the fibrous structure.
Industrial Production Methods
In industrial settings, this compound is often extracted from natural deposits of sepiolite. The extraction process involves mining, followed by purification steps to remove impurities and obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Dimagnesium;dihydroxy(oxo)silane;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its structural and chemical properties.
Reduction: Reduction reactions can alter the oxidation state of magnesium within the compound.
Substitution: Substitution reactions can occur, where other elements or compounds replace magnesium or silicate components.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and oxidizing agents. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation may produce oxidized silicates, while substitution reactions can yield various substituted silicate compounds.
Comparación Con Compuestos Similares
Similar Compounds
Magnesium silicate: Similar in composition but differs in structure and properties.
Talc: Another magnesium silicate mineral with a different crystalline structure.
Kaolinite: A silicate mineral with different chemical and physical properties.
Uniqueness
Dimagnesium;dihydroxy(oxo)silane;hydrate is unique due to its fibrous and porous structure, which provides high surface area and adsorptive capacity. This makes it particularly useful in applications requiring adsorption, catalysis, and structural support.
Propiedades
| { "Design of the Synthesis Pathway": "Sepiolite can be synthesized by the reaction of magnesium sulfate and sodium silicate in an alkaline medium.", "Starting Materials": [ "Magnesium sulfate", "Sodium silicate", "Alkaline solution" ], "Reaction": [ "Prepare an alkaline solution by dissolving sodium hydroxide in water.", "Mix magnesium sulfate and sodium silicate in the alkaline solution.", "Heat the mixture at a temperature of 80-100°C for several hours.", "Filter the resulting solid and wash it with water.", "Dry the product at a temperature of 100-120°C." ] } | |
Número CAS |
63800-37-3 |
Fórmula molecular |
H3MgO7Si2-3 |
Peso molecular |
195.50 g/mol |
Nombre IUPAC |
dimagnesium;dihydroxy(oxo)silane;hydrate |
InChI |
InChI=1S/Mg.O5Si2.2H2O/c;1-6(2)5-7(3)4;;/h;;2*1H2/q;-2;;/p-1 |
Clave InChI |
DWOMPPSUHDGAMN-UHFFFAOYSA-M |
SMILES |
O.O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.[Mg+2].[Mg+2] |
SMILES canónico |
O.[OH-].[O-][Si](=O)O[Si](=O)[O-].[Mg] |
| 63800-37-3 15501-74-3 |
|
Descripción física |
DryPowde |
Números CAS relacionados |
14987-04-3 (Parent) |
Origen del producto |
United States |
Q1: What are the key structural features of sepiolite?
A2: Sepiolite exhibits a unique fibrous structure composed of talc-like ribbons. These ribbons arrange themselves to form tunnels or channels running along the fiber length. The presence of zeolitic and bound water molecules within these channels contributes to sepiolite's remarkable adsorption properties [, , ].
Q2: What spectroscopic techniques are used to characterize sepiolite?
A3: Various techniques are employed to characterize sepiolite, including X-ray diffraction (XRD) to determine its crystal structure and identify impurities [, , , , , ], Fourier-transform infrared (FTIR) spectroscopy to analyze the functional groups and their interactions [, , , , , ], and scanning electron microscopy (SEM) to visualize its morphology [, , , , , ]. Other techniques include thermogravimetric analysis (TGA) to study thermal stability [, , , , ], differential thermal analysis (DTA) [], and Brunauer-Emmett-Teller (BET) analysis to determine surface area and porosity [, ].
Q3: What are the advantages of using sepiolite in composite materials?
A4: Sepiolite's fibrous structure enhances the mechanical properties of composite materials, such as tensile strength and modulus, when incorporated into polymers like polyethylene and ethylene vinyl acetate [, ].
Q4: How does sepiolite enhance thermal insulation properties in coatings?
A5: Sepiolite's unique microstructure, characterized by its porous and fibrous nature, contributes to its excellent thermal insulation properties []. Ultrafine processing of sepiolite through ball milling can further enhance its insulation capabilities by altering its microstructure, transforming the fascicular structure into an aggregate structure of individual fibers [].
Q5: How does the presence of carbonates in sepiolite affect its sintering behaviour?
A6: Higher carbonate content in sepiolite can lead to the formation of more porous ceramics during sintering, even at high temperatures []. This is due to the decomposition of carbonates at elevated temperatures, leading to the release of CO2 and the creation of voids within the ceramic structure [].
Q6: How does sepiolite contribute to the performance of fluid catalytic cracking (FCC) catalysts?
A7: Acid-modified sepiolite can be incorporated into FCC catalysts to improve their performance. Specifically, it increases the catalyst's specific surface area, pore volume, and resistance to heavy metal poisoning []. The presence of magnesium oxide from sepiolite also contributes to better cracking properties [].
Q7: Can sepiolite be used as a support material for catalysts?
A8: Yes, sepiolite's high surface area and porous structure make it a suitable support material for catalysts. For example, copper supported on acid-treated sepiolite has shown promising activity in the catalytic reduction of nitrogen oxides (NO) with carbon monoxide (CO) [].
Q8: How does sepiolite interact with heavy metal ions in aqueous solutions?
A9: Sepiolite exhibits a strong affinity for heavy metal ions like Pb2+, Cd2+, and Sr2+. This is attributed to various mechanisms, including electrostatic interactions, ion exchange with Mg2+ ions in the sepiolite structure, and specific ion sorption [, ]. This property makes sepiolite a promising material for removing heavy metals from contaminated water.
Q9: Can the adsorption capacity of sepiolite be modified?
A10: Yes, modifying sepiolite with organic compounds like silane coupling agents can alter its surface properties and enhance its adsorption capacity for specific molecules. For instance, modifying sepiolite with silane coupling agents containing -SH and -S4- groups can improve the dispersion and interfacial bonding strength with natural rubber, leading to enhanced mechanical properties in the resulting composites [].
Q10: How does sepiolite interact with dyes?
A11: Sepiolite demonstrates a high adsorption capacity for both cationic and anionic dyes, but with a preference for cationic dyes due to stronger electrostatic attractions []. Interestingly, the adsorption of cationic dyes like Rhodamine B can further enhance sepiolite's photocatalytic activity, making it a promising material for dye degradation and wastewater treatment [].
Q11: How can sepiolite be used for environmental remediation?
A12: Sepiolite's ability to adsorb heavy metals [, ] makes it suitable for immobilizing contaminants like cadmium and lead in polluted soils [, ]. This can reduce the bioavailability of these toxic metals to plants, mitigating their entry into the food chain.
Q12: Can sepiolite be used as a landfill liner material?
A13: Yes, mixtures of sepiolite and natural soil exhibit low permeability and swelling properties, making them suitable for use as compacted landfill liners []. These mixtures offer an economically viable alternative to conventional compacted clay liners [].
Q13: What are the advantages of using sepiolite in humidity regulation?
A14: Sepiolite's porous structure allows it to effectively absorb and release moisture, making it a suitable material for humidity regulation []. Hydrothermally solidified sepiolite aggregates exhibit outstanding humidity-regulating performance, attributed to the synergistic effects of the residual sepiolite and newly formed phases like Al-tobermorite [].
Q14: What are the future research directions for sepiolite?
A15: Future research on sepiolite will likely focus on:* Developing novel modification techniques to further enhance its adsorption capacity and selectivity for various pollutants.* Exploring its potential in advanced applications, such as drug delivery, gene therapy [], and energy storage.* Understanding the long-term environmental fate and potential risks associated with sepiolite-based materials.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


